4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
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Overview
Description
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is a chemical compound that features a pyrrolidine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Triazole-pyrimidine hybrid compounds, which share structural similarities with the compound , have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
It is suggested that triazole-pyrimidine hybrid compounds interact favorably with active residues of atf4 and nf-kb proteins . This interaction could potentially lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Related triazole-pyrimidine hybrid compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thus modulating inflammatory responses . Additionally, this compound binds to proteins involved in signal transduction pathways, affecting their function and altering cellular responses. The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity.
Cellular Effects
The effects of this compound on various cell types are profound. In immune cells, it reduces the production of pro-inflammatory cytokines by inhibiting key signaling pathways such as NF-κB and MAPK . This leads to a decrease in inflammation and a modulation of the immune response. In neuronal cells, the compound has been shown to protect against oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species . These effects on cell signaling pathways, gene expression, and cellular metabolism highlight the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit their catalytic activity . This binding is facilitated by the triazole ring, which interacts with amino acid residues in the enzyme’s active site. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This results in changes in the expression of genes involved in inflammation, oxidative stress, and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to gradual degradation . In in vitro studies, the compound’s effects on cellular function are observed within hours of treatment, with significant changes in gene expression and enzyme activity. Long-term studies in vivo have shown that the compound can have sustained effects on cellular function, particularly in reducing inflammation and oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and oxidative stress without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites involved in inflammation and oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it is also transported by specific transporters such as organic anion transporters . Once inside the cell, the compound can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity, directing it to specific cellular compartments and enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-3-pyrrolidin-2-yl-1H-[1,2,4]triazole with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require specific temperatures and solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the triazole ring.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Methyl-3-pyrrolidin-2-yl-1H-[1,2,4]triazole: A closely related compound with similar structural features.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely studied for their biological activities.
Triazole derivatives: Compounds with the triazole ring, known for their diverse applications in medicinal chemistry.
Uniqueness: 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is unique due to its specific combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1361112-68-6 |
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Molecular Formula |
C7H13ClN4 |
Molecular Weight |
188.66 g/mol |
IUPAC Name |
4-methyl-3-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C7H12N4.ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;/h5-6,8H,2-4H2,1H3;1H |
InChI Key |
MYEUHSUYEDUSPY-UHFFFAOYSA-N |
SMILES |
CN1C=NN=C1C2CCCN2.Cl.Cl |
Canonical SMILES |
CN1C=NN=C1C2CCCN2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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